2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole
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Overview
Description
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole typically involves multi-step organic reactions. The process begins with the preparation of the 4-bromo-1H-pyrazole derivative, which is then reacted with azetidine and 6-fluoro-1,3-benzothiazole under controlled conditions. Common reagents used in these reactions include brominating agents, base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as an amine or ester.
Scientific Research Applications
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole ring structure and bromine substitution.
6-fluoro-1,3-benzothiazole: Contains the benzothiazole ring with a fluorine substitution.
Azetidine derivatives: Similar in having the azetidine ring structure.
Uniqueness
2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-fluoro-1,3-benzothiazole is unique due to its combination of these three distinct heterocyclic structures, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C14H12BrFN4S |
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Molecular Weight |
367.24 g/mol |
IUPAC Name |
2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C14H12BrFN4S/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-2-1-11(16)3-13(12)21-14/h1-4,8-9H,5-7H2 |
InChI Key |
PSYVOZYSRCIELX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)CN4C=C(C=N4)Br |
Origin of Product |
United States |
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